Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE typically involves the esterification of 4-[(2-nitrobenzoyl)oxy]phenyl sulfonyl chloride with 2-nitrobenzoic acid. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Nitrobenzoyl)oxy]phenyl 2,4-dichlorobenzoate: Similar structure but with additional chlorine substituents.
4-({4-Nitrobenzoyl}oxy)-2-[(4-methylphenyl)sulfonyl]phenyl 4-nitrobenzoate: Similar structure with a methyl group instead of a hydrogen atom.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Biological Activity
Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) is characterized by its sulfonyl and nitrobenzoate functional groups, which are known to influence its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds with nitrobenzoate moieties exhibit various biological activities, including:
- Antiangiogenic Effects : Nitrobenzoate derivatives have been shown to impair vascular development. For instance, a related compound, X8, was found to disrupt endothelial cell migration and proliferation in zebrafish models, leading to decreased expression of vascular markers and inhibition of VEGF/VEGFR2 signaling pathways .
- Anticancer Activity : Nitrobenzoate compounds have been documented to suppress metastatic activity by inhibiting tumor-cell-induced platelet aggregation and modulating tubulin polymerization in multidrug-resistant cancer cells .
Biological Activity Data
The following table summarizes key studies on the biological activities associated with sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) and related compounds:
Case Studies
- Zebrafish Model Study : A recent investigation utilized zebrafish embryos to assess the antiangiogenic properties of nitrobenzoate derivatives. The study demonstrated that treatment with X8 led to significant vascular defects, implicating its potential as an antiangiogenic agent .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that nitrobenzoate derivatives can induce apoptosis and inhibit cell proliferation. These effects are attributed to the disruption of microtubule dynamics and interference with signaling pathways critical for cell survival.
- Inflammation Studies : Preliminary findings suggest that sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) may exhibit anti-inflammatory properties by modulating cytokine production. Further research is necessary to elucidate the specific mechanisms involved.
Properties
Molecular Formula |
C26H16N2O10S |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
[4-[4-(2-nitrobenzoyl)oxyphenyl]sulfonylphenyl] 2-nitrobenzoate |
InChI |
InChI=1S/C26H16N2O10S/c29-25(21-5-1-3-7-23(21)27(31)32)37-17-9-13-19(14-10-17)39(35,36)20-15-11-18(12-16-20)38-26(30)22-6-2-4-8-24(22)28(33)34/h1-16H |
InChI Key |
UQQSYPOARXENMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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